6-Azabicyclo[3.2.1]octan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-1-5-2-7(3-6)9-4-5/h5-7,9H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQRLHSCQPTITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1N)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Azabicyclo 3.2.1 Octan 3 Amine and Its Stereoisomers
Retrosynthetic Disconnections and Strategic Bond Formations for the Bicyclic Core
The construction of the 6-azabicyclo[3.2.1]octane core relies on strategic bond formations that can be understood through retrosynthetic analysis. Key disconnections often involve the bonds forming the bicyclic system, leading to more readily available starting materials.
A common retrosynthetic approach involves disconnecting the C1-N6 and C5-N6 bonds, which simplifies the target to a substituted cyclohexane (B81311) or cyclopentane (B165970) precursor. For instance, the synthesis of certain 6-azabicyclo[3.2.1]octanes can be envisioned from a substituted cyclohexene (B86901) derivative. researchgate.net Another strategy involves the disconnection of the C1-C7 and C5-C4 bonds, suggesting a cycloaddition approach.
Strategic bond formations to construct the bicyclic core often involve intramolecular reactions. These can include:
Intramolecular Cyclizations: These are among the most powerful methods for forming the bicyclic core.
Radical Cyclizations: Decarbonylative radical cyclization of α-amino selenoesters tethered to electrophilic alkenes provides a general method for synthesizing the 6-azabicyclo[3.2.1]octane skeleton. capes.gov.br
Rearrangement Reactions: Tandem epoxide opening and rearrangement of 8-azabicyclo[3.2.1]octane systems can lead to the desired 6-azabicyclo[3.2.1]octane core. ox.ac.uk
Ring-Closing Reactions: Intramolecular Cyclizations and Cascade Processes
Intramolecular cyclizations are a cornerstone in the synthesis of the 6-azabicyclo[3.2.1]octane skeleton. These reactions can form one or both rings of the bicyclic system in a single step, often with high stereocontrol.
A notable example is the copper-catalyzed enantioselective alkene carboamination, which constructs two new rings in one step from N-sulfonyl-2-aryl-4-pentenamines to yield chiral 6-azabicyclo[3.2.1]octanes. nih.govnih.govscispace.com This method is significant as it can generate the bicyclic system enantioselectively through asymmetric catalysis. nih.govscispace.com Another powerful approach involves the intramolecular cyclization of aziridines with π-nucleophiles. The choice of the nitrogen-protecting group is crucial; for instance, a nosyl group on the aziridine (B145994) nitrogen efficiently leads to the bicyclic system. nih.gov
Cascade reactions, which involve a series of intramolecular transformations, offer an efficient route to complex molecules from simple starting materials. Aza-Prins cyclization of chiral α-hydroxyaldehyde derivatives with N-tosyl homoallylamine can produce the related 6-oxa-2-azabicyclo[3.2.1]octane scaffold in a highly diastereoselective manner through an unexpected intramolecular nucleophilic attack. nih.gov Additionally, a tandem 4-exo-trig carbamoyl (B1232498) radical cyclization followed by a dithiocarbamate (B8719985) group transfer has been evaluated for its scope in creating ring-fused β-lactams, which are precursors to the 6-azabicyclo[3.2.1]octane ring system. researchgate.net
Stereochemical Control Elements in Key Synthetic Steps
Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For the 6-azabicyclo[3.2.1]octane system, control over the stereocenters is often established during key ring-forming or functionalization steps.
In the synthesis of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones, the use of a chiral auxiliary, such as (R)-α-methylbenzylamine, allows for the separation of diastereomers, leading to optically pure compounds. rsc.org Subsequent stereoselective reduction of the ketone at the C3 position can then provide either the 3α- or 3β-ol, which is often crucial for biological activity. rsc.org For example, L-selectride can be used for the selective reduction of 6-phenyl-6-azabicyclo[3.2.1]octan-3-one to the corresponding 3α-ol. nih.gov
Enzymatic reactions also play a vital role in stereochemical control. Ene reductases (EREDs) can facilitate an intramolecular β-C-H functionalization of substituted cyclohexanones to form 6-azabicyclo[3.2.1]octan-3-ones. nih.govillinois.edu Further derivatization of the resulting ketone can be achieved using either chemical or enzymatic methods to selectively produce specific stereoisomers. nih.gov
Divergent and Convergent Synthetic Approaches to the 6-Azabicyclo[3.2.1]octane Skeleton
A divergent approach might start with a common bicyclic core which is then functionalized in various ways to produce a range of derivatives. For instance, a deconstructive and divergent synthesis of C8-functionalized indole (B1671886) alkaloids utilized an intramolecular Mannich cyclization to construct the azabicyclo[3.2.1]octane motif. mdpi.com
Convergent syntheses often involve the coupling of two or more complex fragments. An example is the asymmetric divergent approach to napelline-type C20-diterpenoid alkaloids, which features a diastereoselective intermolecular Cu-mediated conjugate addition to couple two fragments, followed by an intramolecular Michael addition to form the tetracyclic skeleton, and finally an intramolecular Mannich cyclization to construct the azabicyclo[3.2.1]octane ring. mdpi.com
Classical Multistep Organic Synthesis: Reaction Sequences and Intermediate Transformations
Classical multistep synthesis remains a fundamental approach to the 6-azabicyclo[3.2.1]octane core. These syntheses often involve a series of well-established reactions to build the molecule step-by-step.
A general route to 6-substituted 6-azabicyclo[3.2.1]octan-3-ones starts from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org This three-step sequence involves:
Ring-opening of the lactone with an amine to form an amide.
Reduction of the amide with a reducing agent like lithium aluminum hydride to yield an amino alcohol.
Allylic oxidation of the amino alcohol with manganese dioxide to provide the bicyclic ketone. rsc.org
This sequence can be adapted to produce both racemic and optically active compounds. rsc.org
Chemo- and Regioselective Functionalization Strategies
Chemo- and regioselectivity are critical when multiple reactive sites are present in a molecule. In the synthesis of 6-azabicyclo[3.2.1]octane derivatives, selective functionalization is often necessary to introduce desired substituents at specific positions.
For instance, in the synthesis of 8-substituted 6-azabicyclo[3.2.1]octanes, selective formation of a particular isomer can be achieved by controlling the reaction conditions. thieme-connect.com The decarbonylative radical cyclization of α-amino selenoesters onto electrophilic alkenes is another example where regioselectivity is key, leading to the formation of the 6-azabicyclo[3.2.1]octane ring system through the intermediacy of 1-aminomethyl radicals. capes.gov.br
Enzymatic methods can also offer high chemo- and regioselectivity. Ene reductases have been shown to catalyze a highly regioselective dehydrogenation of 3-substituted cyclohexanones, which is a key step in a chemoenzymatic cascade for the synthesis of 6-azabicyclo[3.2.1]octan-3-ones. nih.gov
Asymmetric Synthesis and Enantioselective Access to Specific Stereoisomers
The development of asymmetric and enantioselective methods to access specific stereoisomers of 6-azabicyclo[3.2.1]octan-3-amine is of great interest due to the often stereospecific nature of biological activity.
One of the most efficient methods for the enantioselective synthesis of the 6-azabicyclo[3.2.1]octane core is the copper-catalyzed enantioselective alkene carboamination. nih.govnih.govscispace.com This reaction utilizes a chiral ligand, such as (R,R)-Ph-Box, complexed with a copper salt to induce enantioselectivity in the formation of the bicyclic product. nih.gov This process can create two new stereocenters with high enantiomeric excess. nih.govnih.gov
Another strategy involves the use of chiral building blocks. For example, the synthesis of two new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids was achieved using exo- and endo-norbornene amino acids as chiral starting materials. acs.org A single-step synthesis of four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was accomplished on a gram scale using (R)-1-phenylethylamine as a chiral auxiliary. acs.orgresearchgate.net The chiral auxiliary can be easily removed later in the synthetic sequence. acs.orgresearchgate.net
Chiral Auxiliaries and Asymmetric Catalysis in Key Cyclization Steps
To obtain enantiomerically pure this compound, the introduction of chirality is a critical step. This is frequently accomplished using either chiral auxiliaries or asymmetric catalysis.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into the synthetic pathway. They function by directing the stereochemical course of a reaction, leading to the preferential formation of one diastereomer. Following the key reaction, the auxiliary is removed and can often be recycled. For instance, a chiral auxiliary can be attached to a precursor molecule, sterically hindering one face and forcing a cyclization reaction to occur from the opposite face, thereby establishing the desired stereochemistry in the bicyclic core.
Asymmetric catalysis provides a more efficient alternative, where a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product. This approach is highly valued for its atom economy. In the synthesis of this compound precursors, transition metal catalysts, such as rhodium or iridium complexes with chiral ligands, are employed for asymmetric hydrogenations of prochiral olefins. These reactions can establish key stereocenters with high enantioselectivity. Organocatalysis, which utilizes small chiral organic molecules, has also emerged as a powerful tool for constructing the chiral building blocks needed for the synthesis of the 6-azabicyclo[3.2.1]octane framework.
Resolution Techniques for Enantiomeric Separation
When a synthetic route yields a racemic mixture of this compound, resolution techniques are necessary to isolate the desired enantiomer.
Classical resolution involves the formation of diastereomeric salts. The racemic amine is treated with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine is recovered by treatment with a base.
Chromatographic resolution offers another method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). The racemic mixture is passed through the CSP, and due to differential interactions between the enantiomers and the chiral phase, they are eluted at different times, allowing for their separation.
| Resolution Method | Description | Common Resolving Agents/Phases |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility (e.g., fractional crystallization). | L-(+)-Tartaric acid, (R)-(-)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid |
| Chromatographic Resolution | Separation of enantiomers based on their differential interaction with a chiral stationary phase in a chromatography column. | Polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) |
Green Chemistry Principles and Sustainable Synthetic Routes in Bicyclic Amine Synthesis
The growing emphasis on environmental responsibility in the chemical industry has spurred the adoption of green chemistry principles in the synthesis of bicyclic amines like this compound.
Atom Economy and Reaction Efficiency
Strategies to enhance atom economy and reaction efficiency include the use of catalytic reactions, which minimize waste by using small amounts of a catalyst to generate large quantities of product. The design of tandem or cascade reactions, where multiple transformations occur in a single step without the isolation of intermediates, also significantly improves efficiency and reduces solvent use.
Chemoenzymatic Pathways and Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions, are highly selective, and can be engineered for specific transformations.
Chemoenzymatic pathways combine the advantages of both enzymatic and traditional chemical reactions. In the synthesis of this compound, a key stereocenter can be introduced with high enantioselectivity using an enzyme, such as a ketoreductase for the asymmetric reduction of a ketone or a transaminase for the direct conversion of a ketone to a chiral amine. The resulting chiral intermediate is then converted to the final product using conventional chemical methods. This integrated approach often results in more efficient and sustainable synthetic routes. Transaminases are particularly noteworthy for their ability to directly produce chiral amines from ketone precursors with high atom economy, using a simple amine donor like isopropylamine.
| Enzyme Class | Application in Bicyclic Amine Synthesis | Key Advantage |
| Ketoreductase | Asymmetric reduction of a prochiral ketone to a chiral alcohol. | High enantioselectivity in creating a key stereocenter. |
| Transaminase | Asymmetric synthesis of a chiral amine from a ketone precursor. | High atom economy and direct formation of the amine functionality. |
| Lipase | Kinetic resolution of a racemic mixture of precursor alcohols or amines. | High selectivity for one enantiomer, allowing for separation. |
Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies
Combinatorial Chemistry Approaches and Library Synthesis for Research Probes
The synthetic methodologies developed for the 6-azabicyclo[3.2.1]octane scaffold are amenable to combinatorial chemistry and the generation of compound libraries for screening and identifying research probes. The ability to introduce diversity at multiple positions on the rigid bicyclic core is a key advantage for exploring chemical space.
The preparation of unsymmetrical ureas based on an azabicyclo[3.2.1]octane scaffold demonstrates a successful library synthesis. nih.govacs.org Although focused on the 8-aza isomer, the principle is directly applicable. A key intermediate, such as a nortropane-8-carbonyl chloride, can be reacted with a wide array of amines to produce a large library of ureas in high yield. nih.gov This strategy highlights how a single, versatile intermediate can provide access to numerous analogs. The scaffold used in these libraries possesses three potential sites for diversification. nih.govacs.org
For the 6-azabicyclo[3.2.1]octane system, the synthetic routes described previously offer clear points for diversification. For instance, in the copper-catalyzed carboamination, a library of analogs could be generated by varying the aryl group on the N-sulfonyl-2-aryl-4-pentenamine starting material. scispace.com Similarly, the AlCl₃-promoted cyclization allows for variation in the aryl group of the starting 3-enynamide, leading to a library of diverse 7-arylidene-6-azabicyclo[3.2.1]octanes. 140.122.64
Parallel synthesis techniques can be employed to efficiently generate these libraries. For example, an efficient synthesis of an amide library based on the related 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold was achieved by reacting a set of methyl esters with various amines in the absence of a solvent. nih.govacs.org This approach, particularly when enhanced with microwave-assisted synthesis, significantly reduces reaction times and facilitates rapid library production. nih.gov
The use of the 6-azabicyclo[3.2.1]octane core as a building block in scavenger-assisted combinatorial processes has also been noted. googleapis.com In this approach, the amine functionality of the scaffold can be used to react with a diverse set of building blocks, with scavengers employed to remove excess reagents and simplify purification, making it suitable for high-throughput synthesis.
The goal of these library synthesis efforts is to create collections of compounds with a shared, rigid core but with varied peripheral functional groups. nih.gov This allows for a systematic exploration of structure-activity relationships (SAR), where hits from an initial screen can inform the design of more focused, second-generation libraries with optimized properties. nih.govacs.org
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 6-azabicyclo[3.2.1]octan-3-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of atomic connectivity, stereochemistry, and conformational dynamics can be assembled.
The structural backbone of this compound and its analogs is meticulously mapped using a combination of 1D (¹H and ¹³C) and 2D NMR experiments. science.gov These techniques are fundamental in establishing the connectivity of atoms and the relative stereochemistry of the molecule.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, in derivatives of 6-azabicyclo[3.2.1]octane, specific chemical shifts can be indicative of the substitution pattern. scispace.comub.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu It is instrumental in tracing the proton-proton networks within the bicyclic rings, helping to connect adjacent CH groups. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly to the carbon atoms they are attached to, providing a clear map of ¹H-¹³C one-bond connectivities. sdsu.edu This is crucial for assigning the carbon resonances in the spectrum based on the already assigned proton signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This long-range correlation is vital for piecing together the entire carbon skeleton, especially in identifying quaternary carbons and linking different fragments of the molecule. science.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. slideshare.net This is particularly powerful for determining the stereochemistry of the molecule, such as the endo or exo orientation of substituents on the bicyclic frame. science.govresearchgate.net For example, the stereochemistry of substituents at the C3 position of the azabicyclo[3.2.1]octane core has been determined using NOESY experiments. acs.org
A representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted 6-azabicyclo[3.2.1]octane derivative is provided below, based on literature data for similar structures.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| H-1 | ~3.2 | C-1: ~58 | H-1 to C-2, C-5, C-7, C-8 | H-1 with H-2, H-5, H-8 |
| H-2 (exo/endo) | 1.8 - 2.2 | C-2: ~35 | H-2 to C-1, C-3, C-4 | H-2 (exo) with H-8 (syn) |
| H-3 (exo/endo) | 2.5 - 3.5 | C-3: ~50 | H-3 to C-2, C-4, C-5 | H-3 (endo) with H-4 (endo) |
| H-4 (exo/endo) | 1.5 - 2.0 | C-4: ~30 | H-4 to C-2, C-3, C-5 | H-4 (exo) with H-5 |
| H-5 | ~3.7 | C-5: ~52 | H-5 to C-1, C-4, C-6, C-7 | H-5 with H-1, H-4 |
| H-7 (exo/endo) | 2.0 - 2.5 | C-7: ~37 | H-7 to C-1, C-5, C-6, C-8 | H-7 (exo) with H-8 (anti) |
| H-8 (syn/anti) | 1.9 - 2.6 | C-8: ~37 | H-8 to C-1, C-2, C-7 | H-8 (syn) with H-2 (exo) |
Determining the enantiomeric purity or enantiomeric excess (ee) of chiral amines like this compound is crucial. NMR spectroscopy, in conjunction with chiral resolving agents, offers a powerful method for this analysis. nih.gov
Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that can reversibly bind to the amine. nih.govlibretexts.org This interaction forms transient diastereomeric complexes, which have distinct NMR spectra. nih.gov The signals corresponding to the two enantiomers become separated (resolved), allowing for the direct integration of the peaks to determine their ratio and thus the enantiomeric excess. libretexts.org
Alternatively, chiral derivatizing agents (CDAs) can be used. These agents react with the amine to form stable diastereomers, which can then be distinguished by standard NMR. rsc.orgrsc.org Mosher's acid is a classic example of a CDA used for amines. nih.gov More recently, novel phosphazane-based reagents have been developed that react with chiral amines to produce diastereomers with sharp, well-resolved ³¹P NMR signals, enabling direct ee determination by integration. rsc.orgrsc.org
| Method | Reagent Type | Principle of Operation | NMR Nucleus Observed | Advantage |
| Chiral Shift Reagents (CSRs) | Lanthanide Complexes (e.g., Eu(hfc)₃) | Forms reversible diastereomeric complexes with the analyte. nih.govlibretexts.org | ¹H | Rapid, in-situ measurement without covalent modification. nih.gov |
| Chiral Derivatizing Agents (CDAs) | Covalent Modifiers (e.g., Mosher's acid, Phosphazanes) | Forms stable diastereomers with distinct chemical shifts. nih.govrsc.org | ¹H, ¹⁹F, ³¹P | Can provide larger signal separation, less prone to exchange broadening. rsc.orgrsc.org |
The 6-azabicyclo[3.2.1]octane framework is a conformationally rigid structure, but it can still undergo dynamic processes such as ring-flipping or nitrogen inversion, especially in substituted analogs. nih.govmontclair.edu Dynamic NMR (DNMR) is the technique used to study these conformational changes that occur on the NMR timescale. youtube.com
By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the conformational exchange is slow, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing the peaks to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures. youtube.com
Analysis of these temperature-dependent spectral changes allows for the calculation of the energy barriers (activation energy) for the conformational interchange. youtube.com This information is critical for understanding the molecule's three-dimensional shape and how it might interact with biological targets. nih.govmontclair.edu Computational methods, such as Density Functional Theory (DFT), are often used alongside DNMR to model the relative stabilities of different conformations, such as the chair-like and boat-like forms of the piperidine (B6355638) ring within the bicyclic system. montclair.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for the analysis of this compound, providing precise molecular weight determination and valuable structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with high precision (typically to four or five decimal places). tiho-hannover.deresearchgate.net This allows for the unambiguous determination of the molecular formula. For instance, HRMS can easily distinguish between two compounds that have the same nominal mass but different elemental compositions. The molecular ion peak [M+H]⁺ is commonly observed in electrospray ionization (ESI) mass spectra of amine-containing compounds.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound | C₇H₁₄N₂ | 126.1157 | 127.1230 |
| tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate | C₁₂H₂₁NO₃ | 227.1521 | 228.1 |
| N-Tosyl-1-phenyl-6-azabicyclo[3.2.1]octane | C₁₈H₁₉NO₂S | 313.1136 | 314.1219 scispace.com |
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound or to elucidate the structure of an unknown. gre.ac.uk
For azabicyclo[3.2.1]octane derivatives, fragmentation often originates from the protonated nitrogen atom. nih.gov Common fragmentation pathways include the loss of small neutral molecules or radicals from the bicyclic core. For example, in N-Boc protected derivatives, a characteristic loss of the tert-butyl group (-57 Da) is often observed. The fragmentation pathways of related azabicyclic systems have been studied, revealing that the stereochemistry and conformation can influence the relative abundance of fragment ions. cdnsciencepub.comnasa.gov By analyzing these pathways, detailed structural information about the connectivity and arrangement of the bicyclic rings can be deduced. gre.ac.uknih.gov
X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the definitive method for establishing the solid-state structure of crystalline compounds, providing unequivocal proof of connectivity, conformation, and both relative and absolute stereochemistry. While crystallographic data for the parent this compound is not extensively detailed in the literature, numerous studies on its derivatives have provided profound insights into the geometry of this scaffold.
The 6-azabicyclo[3.2.1]octane system is comprised of a six-membered piperidine ring and a five-membered pyrrolidine (B122466) ring sharing two carbon atoms. In most observed structures of derivatives, the piperidine ring adopts a stable chair conformation, while the pyrrolidine ring assumes an envelope conformation. uky.edu The absolute configuration of chiral centers, such as the C3 position where the amine group is located, can be determined using anomalous scattering, particularly when a heavy atom is present in the structure or through the synthesis from a chiral precursor of known stereochemistry. For example, the crystal structure of derivatives like (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one has been used to firmly establish the stereochemistry of the scaffold. researchgate.netiucr.org
Detailed analysis of crystallographic data allows for the precise measurement of bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. Studies on derivatives reveal how substitution affects the geometry of the bicyclic core. For instance, in N-acyl derivatives like N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, an elongation of the N6-C7 bond within the lactam ring is observed compared to the unmodified parent bicyclo-compound, indicating the electronic influence of the N-acyl group. oup.com
The bond angles within the ring system are also sensitive to substitution. In the same cinnamoyl derivative, the C1-N6-C10 angle is notably wider than the C5-N6-C10 angle by approximately 10 degrees. oup.com This distortion is attributed to steric repulsion between the lactam-carbonyl group and the substituent on the nitrogen, a phenomenon also observed in related N-benzoyl derivatives. oup.com Computational studies using Density Functional Theory (DFT) on related azabicyclic systems complement experimental data, confirming that these scaffolds can mimic low-energy conformations of more flexible diamines with similar bond lengths and angles. montclair.edu
| Parameter | Typical Value | Observation/Comment | Reference |
|---|---|---|---|
| C-N (Amine) Bond Length | ~1.47 Å | Standard single bond length. | uky.edu |
| C-N (Lactam, N-Acyl) Bond Length | ~1.38 Å | Elongated due to resonance and substituent effects. | oup.com |
| C-N-C (Internal Angle) | ~110-120° | Angle can be distorted by steric interactions with N-substituents. | oup.com |
| Ring Conformation (Piperidine) | Chair | The most stable conformation. | uky.edu |
| Ring Conformation (Pyrrolidine) | Envelope | Common conformation for this ring in the bicyclic system. | uky.edu |
The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and, in some cases, π-π stacking. In derivatives of this compound that contain hydroxyl or amide groups, hydrogen bonding is a dominant interaction. For example, crystal structure analysis of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one revealed intermolecular hydrogen bonds of the O-H···O type, which help stabilize the crystal packing. tandfonline.com The primary amine of this compound itself is a potent hydrogen bond donor, and the ring nitrogen is a hydrogen bond acceptor, suggesting that hydrogen bonding would be a key motif in its crystal structure.
In contrast, aromatic stacking interactions may be absent even when aromatic substituents are present. The crystal packing of N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one shows no significant stacking of the cinnamoyl moieties, which is attributed to the steric bulk of the bicyclic skeleton preventing an efficient layered packing arrangement. oup.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular conformation.
For this compound, which is a primary aliphatic amine, its IR spectrum is expected to show several characteristic absorption bands. orgchemboulder.com
N-H Stretching: Two distinct bands are anticipated in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the primary amine (R-NH₂). orgchemboulder.com
N-H Bending (Scissoring): A moderately strong band should appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com
C-N Stretching: A weak to medium band is expected between 1250-1020 cm⁻¹ for the aliphatic carbon-nitrogen bond. orgchemboulder.com
N-H Wagging: A broad, strong band is typically observed between 910-665 cm⁻¹, characteristic of primary and secondary amines. orgchemboulder.com
Studies on derivatives provide further spectral details. For example, the IR spectrum of tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate shows a broad O-H stretch around 3400 cm⁻¹, a strong C=O stretch from the carbamate (B1207046) at 1700 cm⁻¹, and a C-O-C asymmetric stretch at 1250 cm⁻¹. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-C backbone structures, though specific data for this compound is less commonly reported. analyzeiq.comepo.org
| Vibrational Mode | Expected Range (cm⁻¹) | Compound/Comment | Reference |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Expected for the primary amine of the title compound. | orgchemboulder.com |
| O-H Stretch | ~3400 (broad) | Observed in hydroxylated derivatives. | |
| C=O Stretch (Carbamate) | ~1700 (strong) | Observed in N-Boc protected derivatives. | |
| N-H Bend | 1650-1580 | Expected for the primary amine. | orgchemboulder.com |
| C-N Stretch (Aliphatic) | 1250-1020 | Expected for the C-N bonds in the bicyclic system. | orgchemboulder.com |
| N-H Wag | 910-665 (broad) | Expected for the primary amine. | orgchemboulder.com |
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Since this compound possesses chiral centers (C1, C3, C5), its enantiomers can be distinguished and their absolute configurations can be investigated using CD spectroscopy.
Computational Chemistry and Theoretical Modeling of 6 Azabicyclo 3.2.1 Octan 3 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's structure and reactivity.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electrostatic Potential
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. rsc.org It offers a favorable balance between computational cost and accuracy, making it a standard tool for optimizing molecular geometries and predicting a variety of chemical properties. researchgate.netnih.gov
For 6-azabicyclo[3.2.1]octan-3-amine, DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms. The bicyclic system is expected to adopt a chair-boat conformation. The calculations would precisely define bond lengths, bond angles, and dihedral angles. The nitrogen atom in the amine is sp³ hybridized, leading to a trigonal pyramidal geometry around it. libretexts.org
Furthermore, DFT is used to compute the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the lone pair of electrons on the nitrogen atoms would be regions of negative electrostatic potential, indicating their susceptibility to electrophilic attack.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Representative Azabicyclo[3.2.1]octane Core
| Parameter | Typical Calculated Value |
| C-N Bond Length (in piperidine (B6355638) ring) | ~1.47 Å |
| C-C Bond Length | ~1.54 Å |
| C-N-C Bond Angle | ~108° |
| Dihedral Angles | Dependent on ring conformation |
Note: These are representative values for similar saturated heterocyclic systems and may vary for this compound.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. memsait.it These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies. osti.gov
For this compound, high-accuracy ab initio calculations would be valuable for determining its heat of formation and for calculating the energy barriers of potential chemical reactions. These calculations are computationally more intensive than DFT and are often used to benchmark the results of less demanding methods. The choice of basis set is crucial in these calculations, with larger basis sets generally yielding more accurate results at a higher computational cost.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the bicyclic ring system and the potential for different orientations of the amine substituent necessitate a thorough conformational analysis.
Exploration of Conformational Landscapes and Energy Minima
The 6-azabicyclo[3.2.1]octane framework, while constrained, possesses a degree of flexibility. Computational methods can be used to explore the potential energy surface of the molecule to identify all stable conformers and the energy barriers that separate them. This involves systematically rotating bonds and calculating the energy of each resulting geometry. For analogous bicyclic systems like tropane (B1204802) alkaloids, computational studies have been crucial in determining the preferred conformations. academie-sciences.fr
The orientation of the amine group at the 3-position can be either endo or exo, and each of these diastereomers will have its own set of stable conformations. Quantum mechanical calculations can determine the relative energies of these conformers, indicating which are most likely to be populated at a given temperature.
Free Energy Calculations for Solvent Effects and Tautomerism
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. nih.govresearchgate.net In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of parameters that describe the potential energy of the system. researchgate.net This allows for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent.
For this compound, MD simulations can be used to calculate the free energy difference between various conformations in solution, providing a more realistic picture of its behavior in a chemical reaction or a biological system. These simulations can also be employed to study the possibility of tautomerism, although significant tautomers are not expected for this particular molecule. Enhanced sampling techniques in MD, such as metadynamics, can be particularly useful for exploring rare conformational events and accurately predicting the effects of molecular modifications. rsc.org
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for structure elucidation and for interpreting experimental spectra. nih.govacs.org
For this compound, DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. mdpi.com The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. Comparing the calculated chemical shifts for different possible isomers or conformers with experimental data can be a powerful tool for structural assignment. academie-sciences.fr It is important to note that for cyclic molecules, the prediction of coupling constants can be complex due to the fixed dihedral angles. youtube.com
In addition to NMR parameters, the vibrational frequencies corresponding to infrared (IR) absorption bands can also be calculated. These theoretical spectra can be compared with experimental IR spectra to identify characteristic vibrational modes of the molecule.
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Bicyclic Amine
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 35.2 | 34.8 |
| C2 | 28.9 | 28.5 |
| C3 | 50.1 | 49.7 |
| C4 | 28.9 | 28.5 |
| C5 | 35.2 | 34.8 |
| C7 | 60.5 | 60.1 |
| C8 | 45.3 | 44.9 |
Note: This table presents hypothetical data for a representative bicyclic amine to illustrate the typical agreement between predicted and experimental values. Actual values for this compound would require specific calculations.
Ligand-Based and Structure-Based Computational Design Approaches for Binding Mode Analysis
Both ligand-based and structure-based computational strategies are pivotal in drug discovery campaigns involving the 6-azabicyclo[3.2.1]octane core. Structure-based methods leverage the three-dimensional coordinates of the target macromolecule, often a protein, to predict how a ligand will bind. In contrast, ligand-based approaches derive a model from a set of known active and inactive molecules, which is particularly useful when the target's 3D structure is unknown.
Molecular docking is a prominent structure-based technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor's active site. This method scores different poses based on their steric and energetic complementarity, providing insights into the specific interactions that stabilize the ligand-receptor complex.
Research on various azabicyclo[3.2.1]octane derivatives has demonstrated the utility of docking studies in elucidating their mechanism of action. For instance, in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), docking studies were performed on an 8-azabicyclo[3.2.1]octane derivative. The predicted binding mode showed the endo-substituted azabicyclic core positioning a phenyl ring into a region occupied by a thiazole ring in a known co-crystallized inhibitor. This orientation allowed an aliphatic chain to be lodged in a deeply hydrophobic region of the binding site, explaining the compound's potency nih.govacs.org.
Similarly, docking analyses of (1R,5S)-6-azabicyclo[3.2.1]octane derivatives as potential inhibitors for Acetylcholinesterase (AChE), a target in Alzheimer's disease, identified key interactions within the enzyme's active site. The most active compounds were predicted to interact with critical amino acid residues such as Tyrosine 334, Phenylalanine 330, and Phenylalanine 331 chemrxiv.org. These computational predictions are crucial for interpreting biological results and guiding further optimization of inhibitor candidates researchgate.net.
In another study focused on arginase I inhibitors, docking simulations revealed that the protonated tertiary amine of the 8-azabicyclo[3.2.1]octane moiety forms essential electrostatic interactions with aspartate residues (D181 and D183) in the active site, highlighting the structural requirements for potent inhibition mdpi.com.
| Target Protein | Azabicyclo[3.2.1]octane Derivative | Key Interacting Residues | Reference |
|---|---|---|---|
| N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | Pyrazole (B372694) Azabicyclo[3.2.1]octane Sulfonamides | Hydrophobic pocket interactions | nih.govacs.org |
| Acetylcholinesterase (AChE) | (1R,5S)-6-azabicyclo[3.2.1]octane derivatives | TYR 334, PHE 330, PHE 331 | chemrxiv.org |
| Arginase I (hARGI) | 8-azabicyclo[3.2.1]octane derivatives | D181, D183 | mdpi.com |
Pharmacophore modeling is a cornerstone of both ligand- and structure-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific receptor and elicit a biological response researchgate.netdergipark.org.tr.
Ligand-Based Pharmacophore Modeling: When the 3D structure of the target is unavailable, a pharmacophore model can be generated by superimposing a set of known active ligands and extracting their common chemical features. This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with different core structures but the requisite features for activity mdpi.comdovepress.com.
Structure-Based Pharmacophore Modeling: If the receptor's structure is known, a pharmacophore can be derived directly from the key interaction points within its binding site dovepress.com. This approach can also incorporate information from structurally conserved water molecules that may play a crucial role in ligand binding nih.gov.
For scaffolds like 6-azabicyclo[3.2.1]octane, a pharmacophore model would typically define the spatial relationships between the amine group (a potential hydrogen bond donor or protonated cation), the hydrophobic bicyclic core, and any appended substituents. In the context of arginase I inhibitors, 3D-QSAR studies, a technique related to pharmacophore modeling, indicated that bulky groups like the 8-azabicyclo[3.2.1]octane moiety and positively charged polar groups near the amine contribute positively to inhibitory activity mdpi.com.
These models are then employed in virtual screening campaigns. High-throughput virtual screening allows for the rapid assessment of vast chemical libraries to prioritize a smaller, more manageable set of compounds for experimental testing chemrxiv.org. This process significantly accelerates the discovery of new lead molecules. For example, virtual libraries based on a 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold were screened in silico against Human Macrophage Metalloelastase (MMP-12) to identify potential hits researchgate.net.
| Pharmacophore Feature | Description | Potential Role in Binding |
|---|---|---|
| Positive Ionizable (PI) / Hydrogen Bond Donor (HBD) | Located at the 3-amine group and/or the 6-aza nitrogen. | Forms salt bridges with acidic residues (e.g., Asp, Glu) or hydrogen bonds. |
| Hydrophobic (HY) | Associated with the bicyclic aliphatic core. | Engages in van der Waals or hydrophobic interactions with nonpolar pockets in the receptor. |
| Aromatic Ring (AR) | Applicable if an aryl substituent is present. | Participates in π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | Could be introduced via substituents. | Forms hydrogen bonds with donor groups in the active site. |
Mechanistic Biological and Pharmacological Investigations in Vitro and Biochemical Focus
Receptor Binding Studies and Selectivity Profiling
The initial characterization of a compound's pharmacological profile often involves assessing its binding affinity and selectivity for a panel of biological targets. For derivatives of 6-azabicyclo[3.2.1]octane, these studies are crucial for identifying primary targets and understanding potential off-target effects.
Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor. These assays measure the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the target receptor. The affinity is typically expressed as the inhibition constant (Ki).
While specific data for 6-azabicyclo[3.2.1]octan-3-amine is limited, studies on analogous azabicyclic scaffolds demonstrate the utility of this approach. For instance, various 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane derivatives have been evaluated for their binding affinity at opioid and nicotinic acetylcholine receptors (nAChRs). In studies of kappa opioid receptor (KOR) agonists, endo-configured 2-azabicyclo[3.2.1]octane derivatives showed high KOR affinity, with Ki values determined in receptor binding studies using the radioligand [3H]U-69,593. Similarly, the affinity of nicotinic compounds for nAChR subtypes has been measured by their ability to inhibit the binding of radioligands like [125I]-epibatidine and [125I]-α-Bungarotoxin. For example, 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane was evaluated for its binding affinity at various nAChR subtypes.
These competitive binding assays are performed using membrane preparations from tissues or cells expressing the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Representative Receptor Binding Affinities for Azabicyclo[3.2.1]octane Derivatives
| Compound Scaffold | Target Receptor | Radioligand | Binding Affinity (Ki) |
|---|---|---|---|
| endo-2-Azabicyclo[3.2.1]octane derivative | Kappa Opioid Receptor (KOR) | [3H]U-69,593 | 7 nM |
| 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane | α4β2* nAChR | [125I]-Epibatidine | 0.46 nM |
| 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane | α7 nAChR | [125I]-α-Btx | 7.6 nM |
Beyond determining equilibrium binding affinity, understanding the kinetics of the interaction—the rates of association (on-rate) and dissociation (off-rate)—is critical. Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are two powerful techniques for studying these dynamics in real-time.
Fluorescence Polarization (FP) is a solution-based method that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small fluorescent ligand, when unbound, tumbles rapidly in solution, and its emitted light is depolarized when excited with polarized light. Upon binding to a much larger receptor protein, the tumbling of the complex slows significantly, resulting in a higher degree of polarization in the emitted light. By monitoring the change in fluorescence polarization over time, one can determine the association and dissociation kinetics of the ligand-receptor interaction. This technique is well-suited for high-throughput screening of ligand binding.
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that measures molecular interactions by detecting changes in the refractive index on the surface of a sensor chip. In a typical SPR experiment, one interacting partner (the ligand, e.g., a receptor) is immobilized on the sensor surface, and the other partner (the analyte, e.g., a 6-azabicyclo[3.2.1]octane derivative) is flowed over the surface in a solution. The binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which alters the refractive index and is detected in real-time as a change in response units (RU). A typical sensorgram plots this response over time, showing an association phase when the analyte is injected and a dissociation phase when the injection is replaced with buffer. Analyzing these curves allows for the precise calculation of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Enzyme Inhibition and Activation Studies
Compounds featuring the 6-azabicyclo[3.2.1]octane scaffold have also been investigated as modulators of enzyme activity. These studies are essential for understanding the compound's mechanism of action and for optimizing its potency and selectivity.
The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki is a more absolute measure of binding affinity, independent of substrate concentration.
For example, a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides were developed as inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). In this series, constraining a flexible piperidine (B6355638) ring into the more conformationally rigid azabicyclo[3.2.1]octane scaffold resulted in a compound with submicromolar activity (IC50 = 0.23 μM), a five-fold increase in potency. Further optimization led to the discovery of compound 50 (ARN19689) , which inhibits human NAAA in the low nanomolar range (IC50 = 0.042 μM).
In another example, derivatives of 3-oxa-8-azabicyclo[3.2.1]octane were identified as potent and selective inhibitors of the mTOR kinase. The compound PQR620 demonstrated a high affinity for mTOR with a Ki of 6.9 nM and exhibited excellent selectivity over the related PI3Kα kinase.
Table 2: Enzyme Inhibition Data for Azabicyclo[3.2.1]octane Derivatives
| Compound Scaffold | Target Enzyme | Inhibition Value |
|---|---|---|
| Azabicyclo[3.2.1]octane sulfonamide (20 ) | Human NAAA | IC50 = 0.23 μM |
| endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689 ) | Human NAAA | IC50 = 0.042 μM |
| 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620 ) | mTOR | Ki = 6.9 nM |
Mechanistic enzymology aims to elucidate the detailed molecular steps of an enzyme-catalyzed reaction and how an inhibitor interferes with this process. A key aspect is determining whether the inhibition is reversible (non-covalent) or irreversible (covalent). This is critical for drug development, as irreversible inhibitors can have a longer duration of action but also a higher potential for toxicity.
Studies on the NAAA inhibitor ARN19689 , which contains an azabicyclo[3.2.1]octane core, found that it functions through a non-covalent mechanism of action. This indicates that the compound binds to the enzyme reversibly and does not form a permanent covalent bond, which is a desirable characteristic for a pharmacological tool. Techniques such as dialysis, dilution experiments, or mass spectrometry can be employed to distinguish between reversible and irreversible inhibition.
Ion Channel Modulation and Neurotransmitter Transporter Interactions (in vitro cell-based or biochemical)
The 6-azabicyclo[3.2.1]octane scaffold is a key feature in compounds designed to interact with neurotransmitter transporters, which are membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft.
A series of 2,3-disubstituted 6-azabicyclo[3.2.1]octanes were synthesized and evaluated for their ability to inhibit dopamine (B1211576) reuptake at the dopamine transporter (DAT). The potency for DAT inhibition was compared to that of cocaine. One of the most potent compounds in the series, a normorphan analogue with a p-chloro substituent (8c ), displayed an IC50 value of 452 nM, which is comparable to cocaine's potency (IC50 = 459 nM) in the same assay.
Derivatives of the closely related 3-azabicyclo[3.2.1]octane (isotropane) scaffold have also been tested for their inhibitory potency at both the dopamine (DA) transporter and the serotonin (5-HT) transporter using radioligand binding and dopamine uptake assays. These studies help to establish the structure-activity relationship and selectivity profile of the compounds. For instance, some 8-azabicyclo[3.2.1]octane derivatives show higher selectivity for the DAT over the serotonin transporter (SERT). The unique drug profile of compounds like NS-2359, which contains a bicyclic [3.2.1] core, involves the inhibition of neuronal reuptake of serotonin, noradrenaline, and dopamine.
Beyond transporters, related amine derivatives have been investigated for their potential to modulate the activity of voltage-gated ion channels, such as the Kv1.3 potassium channel, which is involved in regulating T-cell function.
Table 3: Neurotransmitter Transporter Inhibition for Azabicyclo[3.2.1]octane Derivatives
| Compound Scaffold | Target Transporter | Inhibition Value (IC50) |
|---|---|---|
| 2,3-disubstituted 6-azabicyclo[3.2.1]octane (8c ) | Dopamine Transporter (DAT) | 452 nM |
| Cocaine (for comparison) | Dopamine Transporter (DAT) | 459 nM |
| 8-cyclopropylmethyl derivative (22e ) | Dopamine Transporter (DAT) | Ki = 4.0 nM |
Functional Cell-Based Assays for Target Engagement (e.g., reporter gene assays, calcium flux – strictly in vitro)
Functional cell-based assays are crucial for understanding how a compound interacts with its biological target in a cellular context. For derivatives of this compound, these assays provide quantitative data on their potency and efficacy.
Calcium Flux Assays:
Calcium mobilization assays are widely used to study G protein-coupled receptors (GPCRs) that signal through the Gαq pathway, leading to an increase in intracellular calcium levels. Derivatives of this compound have been evaluated using such assays to determine their functional activity at specific GPCRs.
For instance, in a study investigating potential modulators of the C-C chemokine receptor type 5 (CCR5), a known co-receptor for HIV entry, a series of compounds incorporating the 8-azabicyclo[3.2.1]octan-3-amine moiety were synthesized. Their functional activity was assessed in a calcium mobilization assay using HOS-CCR5 cells, which are human osteosarcoma cells stably expressing the CCR5 receptor. To enhance the signal, these cells were transiently transfected with a Gαqi5 chimeric protein. The results indicated that the tested compounds did not activate CCR5, demonstrating their antagonist properties at this receptor acs.org.
| Compound/Derivative | Cell Line | Assay Type | Target | Functional Activity | Reference |
| 8-Azabicyclo[3.2.1]octan-3-amine derivative | HOS-CCR5 | Calcium Mobilization | CCR5 | No agonistic activity observed | acs.org |
Reporter Gene Assays:
Reporter gene assays are another powerful tool to investigate the functional consequences of a ligand binding to its receptor. These assays typically involve a reporter gene (e.g., luciferase or β-galactosidase) under the transcriptional control of a response element that is activated or inhibited by the signaling pathway of interest.
While direct reporter gene assay data for this compound itself is not extensively published, analogous bicyclic structures have been characterized using this method. For example, a NanoBiT split-luciferase reporter assay was employed to demonstrate the recruitment of FKBP12 to the BRD9 bromodomain by compounds containing an 8-azabicyclo[3.2.1]octan-3-yl core biorxiv.orgbiorxiv.org. In this system, the target proteins are fused to fragments of the luciferase enzyme, and ligand-induced protein-protein interaction results in a measurable luminescent signal. This highlights the utility of reporter assays in confirming the mechanism of action for compounds built around the azabicyclo[3.2.1]octane scaffold.
Furthermore, the principle of using luciferase reporter assays for GPCRs, a common target class for azabicyclo[3.2.1]octane derivatives, is well-established. For instance, a CRE-luciferase assay has been used to measure the activation of the TGR5 receptor, where ligand binding leads to an increase in cAMP levels, which in turn drives the expression of luciferase via a cAMP response element (CRE) acs.org. This type of assay could be readily applied to characterize the functional activity of this compound derivatives at other GPCRs that modulate cAMP levels.
Development as Chemical Probes and Tool Compounds for Biological Target Identification and Validation
The rigid conformational constraint of the 6-azabicyclo[3.2.1]octane scaffold makes it an excellent starting point for the design of chemical probes and tool compounds. These specialized molecules are instrumental in identifying and validating novel biological targets.
Design and Synthesis of Chemical Probes:
The development of chemical probes often involves the strategic modification of a parent compound, such as this compound, to incorporate a reporter group (e.g., a fluorescent dye, a biotin tag for affinity purification, or a photoreactive group for covalent labeling) without significantly compromising its binding affinity and selectivity for the target protein.
The synthesis of various 6-azabicyclo[3.2.1]octanes has been reported, providing a foundation for the creation of such probes nih.gov. The amino group at the 3-position is a particularly useful handle for chemical modification, allowing for the attachment of various functionalities.
Applications in Target Identification and Validation:
While specific examples of probes derived directly from this compound for target pull-down experiments are not widely documented, the broader class of azabicyclic compounds has seen significant use in this area. For instance, fluorescent probes based on the structurally related 9-azabicyclo[3.3.1]nonan-3α-yl ring system have been developed for imaging sigma-2 receptors in vitro nih.govresearchgate.net. These probes have been instrumental in microscopy studies to visualize the subcellular localization of these receptors in tumor cells nih.gov.
Similarly, biotinylated probes of the sigma-2 receptor have been prepared from N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl)carbamates researchgate.net. Such biotinylated probes are invaluable for affinity chromatography-based target identification, where they are used to capture their protein targets from cell lysates, which can then be identified by mass spectrometry.
A study on pyrazole azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) highlights their potential as pharmacological tools. The potent and selective nature of these compounds makes them suitable for further development into activity-based probes to study the function of NAAA in inflammatory conditions acs.org.
| Scaffold/Derivative | Probe Type | Application | Target Class | Reference |
| 9-Azabicyclo[3.3.1]nonan-3α-yl derivative | Fluorescent | In vitro imaging | Sigma-2 Receptors | nih.govresearchgate.net |
| N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl)carbamate | Biotinylated | Target pull-down | Sigma-2 Receptors | researchgate.net |
| Pyrazole azabicyclo[3.2.1]octane sulfonamide | Pharmacological Tool | Target validation | NAAA Enzyme | acs.org |
Advanced Analytical Methodologies for Purity, Quantification, and Chiral Analysis
Chromatographic Separation Techniques.aun.edu.eg
Chromatographic techniques are fundamental in the analysis of 6-Azabicyclo[3.2.1]octan-3-amine, providing powerful tools for separation and quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods.ehu.es
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its derivatives. Its versatility allows for the use of various detection methods to suit the specific analytical need. In the analysis of related azabicyclo[3.2.1]octane structures, Ultra-Performance Liquid Chromatography (UPLC), a high-pressure form of HPLC, has been utilized with mass spectrometry (MS) detection to determine the purity of final compounds, ensuring they meet or exceed 95% purity for research applications. nih.govacs.org For instance, a generic UPLC-MS method recorded a retention time (tR) of 3.61 minutes for a sulfonamide derivative of azabicyclo[3.2.1]octane. nih.gov
Preparative HPLC-MS is also employed for the purification of diastereomeric mixtures, isolating pure endo-diastereoisomers. nih.gov Furthermore, HPLC analysis has been used to monitor the completion of reactions involving azabicyclo[3.2.1]octane derivatives. google.com The choice of column is critical; for example, an ACQUITY UPLC BEH C18 column (100 × 2.1 mm ID, particle size 1.7 μm) has been used for the analysis of related compounds. acs.org
Table 1: HPLC and UPLC-MS Parameters for Azabicyclo[3.2.1]octane Derivatives
| Parameter | Value | Reference |
| Technique | UPLC-MS | nih.govacs.org |
| Purity Determination | ≥ 95% | nih.govacs.org |
| Retention Time (Example) | 3.61 min | nih.gov |
| Column (Example) | ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) | acs.org |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds and for trace analysis. ccsknowledge.com For amine-containing compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identifying and quantifying trace impurities. In the analysis of related bicyclic compounds, GC-MS has been used to identify various chemical constituents in plant extracts. scispace.com For instance, in one study, 6-Azabicyclo[3.2.1]octane was identified with a retention time of 7.08 minutes and an area percentage of 0.51%. scispace.com The GC-MS apparatus used in such studies can be a Hewlett-Packard 5971 with a polydimethylsiloxane (B3030410) DB-1 column. scispace.com GC analysis has also been used to monitor the progress of chemical reactions involving azabicyclo[3.2.1]octane derivatives. google.com
Table 2: GC-MS Data for an Azabicyclo[3.2.1]octane Derivative
| Parameter | Value | Reference |
| Retention Time | 7.08 min | scispace.com |
| Area % | 0.51% | scispace.com |
| Compound Identified | 6-Azabicyclo[3.2.1]octane | scispace.com |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity.ehu.es
The enantioselective synthesis and analysis of this compound and its derivatives are critical due to the often differing pharmacological activities of enantiomers. Chiral chromatography, using either HPLC or GC, is the primary method for determining enantiomeric excess (ee) and enantiomeric purity. In the synthesis of chiral 6-azabicyclo[3.2.1]octanes via copper-catalyzed enantioselective alkene carboamination, chiral HPLC analysis was used to determine the enantiomeric excess of the products, which was found to be excellent in many cases. nih.gov Similarly, in the development of 2-substituted azabicyclo[3.2.1]octenes, chiral, non-racemic scaffolds were used, and the enantiopurity of the products was confirmed to be high after demetalation. nih.gov The use of chiral auxiliaries, such as Oppolzer's sultam, in cycloaddition reactions for the synthesis of the tropane (B1204802) scaffold (which contains the 8-azabicyclo[3.2.1]octane core) has led to products with high enantiomeric excess (90-95% ee). ehu.es
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) offers high-resolution separations and is an excellent alternative or complementary technique to HPLC. nih.govd-nb.info It is particularly useful for the analysis of charged species like amines. CE separates molecules based on their charge-to-mass ratio in a narrow capillary under the influence of a high electric field. sciex.com Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed. sciex.com While direct application of CE for this compound is not extensively documented in the provided results, the technique is well-suited for such analyses. CE has been successfully used for the separation of various small molecules, including amino acids and chiral drugs. sciex.comnih.gov The high efficiency of CE allows for the separation of closely related impurities from the main compound. nih.gov
Quantitative NMR (qNMR) for Purity and Content Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the purity and content of organic molecules without the need for a specific analyte reference standard. mdpi.comfujifilm.com The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification by comparing the integral of an analyte signal to that of a certified internal standard. mdpi.comacs.org In the context of azabicyclo[3.2.1]octane derivatives, qNMR has been used to determine the purity of final compounds, often in conjunction with UPLC-MS, to ensure a purity of 95% or greater. nih.govacs.org The methodology involves careful sample preparation, including accurate weighing of the sample and internal standard, and optimization of NMR acquisition parameters. acs.org
Table 3: General Guidelines for qHNMR Experiments
| Parameter | Guideline | Reference |
| Pulse Program | Single pulse, without carbon decoupling | acs.org |
| Sample Temperature | 25 °C (298 K, regulated ± 0.1 K) | acs.org |
| Acquired Data Points | 64 K | acs.org |
| Zero-Filling | to 256 K | acs.org |
| Dummy Scans | 4 | acs.org |
Hyphenated Techniques such as LC-MS/MS for Complex Mixture Analysis
Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the analysis of complex mixtures containing this compound or its derivatives. nih.gov This technique combines the superior separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is the method of choice for quantitative bioanalysis, including pharmacokinetic studies of drugs containing the azabicyclo[3.2.1]octane scaffold. nih.govacs.orgnih.gov For example, the pharmacokinetic parameters of a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide were determined following intravenous and oral administration to mice. nih.gov The high selectivity of LC-MS/MS allows for the detection and quantification of the target analyte even in the presence of numerous other compounds in a biological matrix. nih.gov
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning in Molecular Design and Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of the chemical space surrounding the 6-azabicyclo[3.2.1]octane scaffold. By analyzing vast datasets of chemical structures and their biological activities, machine learning models can predict the properties of novel 6-azabicyclo[3.2.1]octan-3-amine derivatives with increasing accuracy. This predictive power can significantly accelerate the identification of potent and selective drug candidates.
Novel Synthetic Methodologies for Enhanced Structural Diversity and Complexity
The development of innovative and efficient synthetic methods is crucial for expanding the structural diversity of compounds based on the 6-azabicyclo[3.2.1]octane framework. Recent advancements have focused on enantioselective and stereoselective syntheses to afford specific isomers of this compound and its derivatives, which is critical for optimizing pharmacological activity and reducing off-target effects.
One notable approach involves the copper-catalyzed enantioselective alkene carboamination, which allows for the construction of the bridged heterocyclic system with high enantioselectivity. acs.orgnih.govnih.gov This method creates two new rings and two stereocenters in a single step, offering an efficient route to chiral 6-azabicyclo[3.2.1]octanes. acs.orgnih.govnih.gov Other strategies have utilized starting materials like 6-oxabicyclo[3.2.1]oct-3-en-7-one to develop general synthetic routes to both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones, which can be further modified to produce a variety of derivatives. smolecule.com
Diversity-oriented synthesis (DOS) is another powerful strategy being employed to generate libraries of structurally complex and diverse molecules based on the azabicyclo[3.2.1]octane scaffold. researchgate.netnih.gov By systematically varying the building blocks and reaction pathways, DOS enables the exploration of a wider range of chemical space, increasing the probability of discovering novel biological activities. researchgate.netnih.gov These advanced synthetic methodologies are instrumental in creating a rich collection of this compound analogs for biological screening and the development of new therapeutic agents.
Application as Scaffolds in Advanced Chemical Biology and Peptide Chemistry
The rigid, bicyclic structure of the 6-azabicyclo[3.2.1]octane core makes it an attractive scaffold for applications in chemical biology and peptide chemistry. Its conformationally constrained nature allows for the precise positioning of functional groups in three-dimensional space, which is essential for mimicking the secondary structures of peptides and for developing specific probes for biological targets.
Derivatives of the related 3-aza-6,8-dioxabicyclo[3.2.1]octane have been successfully employed as constrained dipeptide isosteres. acs.orgresearchgate.net These scaffolds can mimic the turns and loops of peptides, which are often crucial for biological recognition and function. By incorporating the this compound scaffold into peptide sequences, researchers can create peptidomimetics with enhanced stability, bioavailability, and receptor affinity. A library of 6,8-dioxa-3-azabicyclo[3.2.1]octane peptidomimetic scaffolds has been successfully screened against HIV protease, leading to the identification of potent inhibitors. researchgate.net
Furthermore, the 6-azabicyclo[3.2.1]octane framework can serve as a core for the development of chemical probes to investigate biological pathways and receptor interactions. smolecule.com The ability to systematically modify the scaffold allows for the creation of a toolbox of molecules with tailored properties for studying complex biological systems.
Advanced Computational Approaches for Structure-Based Design and De Novo Ligand Discovery
Advanced computational methods are playing an increasingly important role in the rational design of ligands based on the this compound scaffold. Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. By docking derivatives of this compound into the active site of a target protein, researchers can predict binding modes and affinities, guiding the synthesis of more potent compounds.
De novo ligand discovery algorithms offer a powerful approach to generate novel molecular structures that are complementary to a target's binding site. These computational tools can build molecules atom-by-atom or fragment-by-fragment within the confines of the active site, leading to the discovery of entirely new chemotypes. The 6-azabicyclo[3.2.1]octane scaffold can be used as a starting point or a building block in these de novo design strategies.
Molecular dynamics (MD) simulations provide further insights into the dynamic interactions between ligands and their target proteins over time. By simulating the movement of atoms, MD can help to understand the stability of ligand-protein complexes and to identify key interactions that contribute to binding. These advanced computational approaches, in synergy with experimental validation, are accelerating the discovery of novel and effective therapeutic agents derived from this compound.
Q & A
Q. What are the common synthetic strategies for preparing 6-Azabicyclo[3.2.1]octan-3-amine derivatives?
Synthesis of this scaffold often involves multi-step routes, including:
- Rearrangement reactions : The 7-azabicyclo[4.2.0]oct-3-ene to 6-azabicyclo[3.2.1]oct-2-ene rearrangement, facilitated by sulfonamide nitrogen participation, is a key method .
- Organocatalytic domino reactions : For stereoselective synthesis, DBU-catalyzed triple domino reactions (e.g., tandem double-Michael addition/cyclization) generate polyfunctionalized derivatives with up to five stereocenters .
- Salt formation : Derivatives like 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride are synthesized via HCl treatment of the free base .
Q. How do structural modifications (e.g., methylation) affect physicochemical properties?
- Methylation : Introducing methyl groups (e.g., 1,3,3-trimethyl substitution) alters steric hindrance and lipophilicity. For example, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has a molecular weight of 154.27 g/mol and distinct solubility profiles compared to non-methylated analogs .
- Substituent position : The nitrogen atom's placement in the bicyclic framework (e.g., 2-aza vs. 6-aza isomers) significantly impacts hydrogen bonding capacity and receptor affinity .
Q. What analytical techniques confirm the structure and purity of derivatives?
- NMR spectroscopy : and NMR are critical for confirming stereochemistry and regioselectivity, especially for salts like 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride .
- Mass spectrometry : GC-MS and high-resolution MS validate molecular weights and fragmentation patterns .
Advanced Research Questions
Q. How does nitrogen position influence biological activity?
- Nicotinic receptor agonism : Derivatives like (3R,5R)-1-aza-bicyclo[3.2.1]octan-3-amine dihydrochloride act as α7 nAChR agonists but were discontinued due to hERG channel inhibition and cardiovascular toxicity .
- Structural isomerism : 6-Azabicyclo[3.2.1]octane derivatives exhibit higher receptor selectivity compared to 2-aza or 7-aza isomers, attributed to optimized nitrogen lone-pair orientation .
Q. Why did certain derivatives fail in clinical trials despite preclinical promise?
- Cardiovascular toxicity : Phase I candidates like PHA-543613 and PHA-568487 showed hERG channel inhibition, leading to QT prolongation and discontinuation .
- Metabolic instability : Early analogs with para-chlorobenzamide substituents faced rapid clearance, necessitating pharmacokinetic optimization .
Q. Explain the mechanism of the 7-azabicyclo[4.2.0]oct-3-ene to 6-azabicyclo[3.2.1]oct-2-ene rearrangement.
- Neighboring-group participation : Sulfonamide nitrogen facilitates a [3,3]-sigmatropic shift, forming a bicyclo[3.2.1]octene intermediate. This stepwise process is supported by isotopic labeling and computational studies .
Q. What challenges arise in stereoselective synthesis?
- Stereocontrol : Achieving enantiopure products requires chiral auxiliaries or asymmetric catalysis. For example, DBU-mediated domino reactions yield 90% enantiomeric excess for specific stereocenters .
- Regioselectivity : Competing pathways (e.g., exo vs. endo cyclization) must be controlled via solvent polarity or temperature adjustments, as seen in tropane-derived syntheses .
Data Contradictions and Resolutions
- hERG Inhibition vs. Efficacy : While 6-azabicyclo[3.2.1]octane derivatives show potent α7 nAChR agonism, structural modifications (e.g., replacing para-chlorobenzamide with smaller groups) are needed to mitigate hERG liability without compromising target engagement .
- Stereochemical Stability : Certain salts (e.g., dihydrochlorides) exhibit racemization under acidic conditions, necessitating rigorous stability testing during formulation .
Methodological Recommendations
- In silico Screening : Prioritize derivatives with reduced hERG affinity using molecular docking and QSAR models .
- Metabolic Profiling : Use microsomal assays to identify labile substituents (e.g., ester groups) that contribute to rapid clearance .
- Crystallography : Solve X-ray structures of receptor-bound complexes to guide rational design of stereoselective analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
